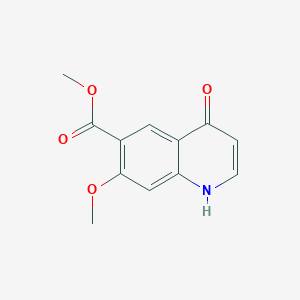

Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 7-methoxy-4-oxo-1H-quinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-11-6-9-7(10(14)3-4-13-9)5-8(11)12(15)17-2/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKSVPGCVLNVIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=O)C=CNC2=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901195376 | |

| Record name | Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901195376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205448-65-3 | |

| Record name | Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205448-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901195376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

Introduction: The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antibacterial to anticancer treatments.[1][2][3][4] Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate is a key synthetic intermediate, providing a versatile platform for the elaboration of more complex, biologically active molecules. Its synthesis is a critical process for researchers and drug development professionals engaged in the exploration of novel quinolone-based therapeutics.

This guide provides an in-depth examination of the primary synthetic pathway to this target molecule, grounded in the principles of the Gould-Jacobs reaction.[5][6][7][8] We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights into the critical parameters that govern the success of this synthesis.

Part 1: The Core Synthetic Strategy via the Gould-Jacobs Reaction

The most established and reliable method for constructing the 4-oxo-quinoline core of the target molecule is the Gould-Jacobs reaction.[9] This powerful transformation involves two key stages:

-

Condensation: An aniline derivative undergoes a nucleophilic addition-elimination reaction with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM) or a related species, to form a stable anilinomethylenemalonate intermediate.[5][6]

-

Thermal Cyclization: The intermediate is subjected to high temperatures, inducing an intramolecular 6-electron electrocyclization to form the fused heterocyclic quinolone ring system.[6][7]

For the synthesis of this compound, a specifically substituted aniline is required to introduce the necessary methoxy and methyl carboxylate functionalities at the correct positions.

Visualizing the Synthesis Pathway

The following diagram illustrates the overall transformation from the aniline precursor to the final quinolone product.

Caption: Overall workflow for the synthesis of the target quinolone.

Part 2: Detailed Experimental Protocol and Mechanistic Insights

A self-validating protocol relies on understanding the causality behind each step. The following procedure is synthesized from established literature, providing a robust method for laboratory-scale preparation.[10]

Step 1: Synthesis of the Anilinomethylene Intermediate

The initial condensation step forms the direct precursor for the critical cyclization. While the classical Gould-Jacobs reaction often employs diethyl ethoxymethylenemalonate (DEEM), a common and effective variation uses a derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), which can offer advantages in reactivity.

-

Reaction: 5-((3-methoxy-4-methoxycarbonyl-anilino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is formed.

-

Rationale: The aniline nitrogen acts as a nucleophile, attacking the electron-poor carbon of the methylene group. This is followed by the elimination of a stable byproduct (like ethanol from DEEM or isopropanol from the Meldrum's acid derivative reaction setup) to drive the reaction forward. Moderate heat (100-130 °C) is sufficient for this step.[6]

Step 2: High-Temperature Intramolecular Cyclization

This is the defining step of the synthesis, requiring significant thermal energy to overcome the activation barrier for ring formation.

-

Reaction: The anilinomethylene intermediate undergoes a 6-electron electrocyclization, followed by tautomerization to yield the stable 4-oxo form.

-

Causality (Why High Temperature?): The cyclization is a pericyclic reaction that proceeds through a highly ordered, cyclic transition state. The aromaticity of the aniline ring must be transiently disrupted, which incurs a significant energy cost. Temperatures exceeding 180 °C, and often approaching 250 °C, are necessary to provide sufficient thermal energy for this transformation.[6][7][10]

-

The Role of the Solvent: A high-boiling, inert solvent is crucial. Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is an industry standard for such reactions.[7][10] Its purpose is twofold:

-

Temperature Attainment: It allows the reaction mixture to be heated uniformly to the required high temperatures without boiling off.

-

Heat Transfer: It ensures efficient and even heat distribution throughout the reaction vessel, preventing localized overheating and decomposition.

-

Detailed Laboratory Procedure[10]

-

Suspension: The anilinomethylene intermediate (e.g., 5-((3-methoxy-4-methoxycarbonylanilino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, 1.0 eq) is suspended in Dowtherm A (approx. 12-15 mL per gram of starting material).

-

Heating: The suspension is heated under an inert atmosphere (e.g., Nitrogen). The starting material typically dissolves around 100 °C. The temperature is steadily increased to 180-190 °C.

-

Reaction: The reaction is maintained at this temperature for approximately 30 minutes. Evolution of gas (carbon dioxide and acetone from the Meldrum's acid moiety) is observed as the cyclization proceeds.

-

Cooling & Precipitation: Heating is discontinued, and the mixture is allowed to cool. As the temperature drops, the desired product, being less soluble in the nonpolar solvent, begins to precipitate.

-

Isolation: Once the mixture has cooled to a safe temperature (e.g., below 40 °C), an nonpolar solvent such as diethyl ether is added to further decrease the solubility of the product and dilute the Dowtherm A, making filtration easier.

-

Purification: The precipitated solid is collected by vacuum filtration, washed thoroughly with ether to remove residual Dowtherm A, and dried under vacuum to afford the final product.

Data Summary

| Step | Key Reactants | Solvent | Temperature (°C) | Time | Yield (%) |

| Cyclization | Anilinomethylene Intermediate | Dowtherm A | 180 - 190 | 30 min | ~80%[10] |

Mechanistic Visualization

The following diagram details the key electronic movements in the Gould-Jacobs reaction mechanism.

Caption: Key stages of the Gould-Jacobs cyclization mechanism.

Part 3: Trustworthiness and Self-Validation

The robustness of this synthesis lies in its well-defined and physically driven steps.

-

Step 1 Validation: The formation of the anilinomethylene intermediate can be readily confirmed by standard analytical techniques like TLC (observing the disappearance of starting materials and the appearance of a new spot) and NMR spectroscopy before proceeding.

-

Step 2 Validation: The cyclization is driven by thermodynamics. The formation of the stable, fused aromatic quinolone system is a strong thermodynamic sink. The success of the reaction is primarily dependent on achieving and maintaining the critical cyclization temperature. The precipitation of the product upon cooling is a strong indicator of successful reaction completion. The final product's identity and purity are confirmed by ¹H NMR and mass spectrometry, with expected signals corresponding to the quinolone core and its substituents.[10]

By understanding the energetic requirements of the cyclization and employing the correct high-temperature solvent system, this protocol becomes a highly reliable and reproducible method for accessing the target molecule, forming a cornerstone for further drug discovery efforts.

References

-

Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2021). Retrieved January 8, 2026, from [Link]

-

Gould-Jacobs Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 8, 2026, from [Link]

-

Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. (2024). Current Topics in Medicinal Chemistry. Retrieved January 8, 2026, from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2021). International Journal of Pharmaceutical and Bio-Medical Science. Retrieved January 8, 2026, from [Link]

-

Quinolone is a heterocyclic compound containing carbonyl at the C-2 or C-4 positions with nitrogen at the C-1 position. (n.d.). Retrieved January 8, 2026, from [Link]

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Advances. Retrieved January 8, 2026, from [Link]

-

260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019). ScienceDirect. Retrieved January 8, 2026, from [Link]

-

MEDICINAL CHEMISTRY OF QUINOLONES.pptx - Slideshare. (n.d.). Retrieved January 8, 2026, from [Link]

-

Quinolones also come from anilines by cyclization to an ortho position. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

- 1. research.monash.edu [research.monash.edu]

- 2. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chim.it [chim.it]

- 4. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. iipseries.org [iipseries.org]

- 9. Gould-Jacobs Reaction [drugfuture.com]

- 10. This compound | 205448-65-3 [chemicalbook.com]

An In-depth Technical Guide to Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS: 205448-65-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate, a key chemical intermediate in the synthesis of prominent oncology therapeutics. This document delves into its chemical and physical properties, synthesis, spectroscopic characterization, and its pivotal role in the landscape of modern drug discovery.

Core Molecular Profile

This compound is a heterocyclic compound belonging to the quinolone family.[1] Its structure is characterized by a bicyclic system comprising a benzene ring fused to a pyridine ring, with a methoxy group and a methyl carboxylate substituent.[1] This arrangement of functional groups makes it a versatile scaffold and a valuable building block in medicinal chemistry.[1]

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 205448-65-3 | [2][3] |

| Molecular Formula | C₁₂H₁₁NO₄ | [4] |

| Molecular Weight | 233.22 g/mol | [4] |

| Appearance | Solid, Powder or liquid | [3][5] |

| Boiling Point (Predicted) | 421.0 ± 45.0 °C | [5] |

| Density (Predicted) | 1.267 ± 0.06 g/cm³ | [5] |

| Flash Point (Predicted) | 208.4 ± 28.7 °C | [5] |

| Vapour Pressure (Predicted) | 0.0 ± 1.0 mmHg at 25℃ | [5] |

| Index of Refraction (Predicted) | 1.565 | [5] |

| Purity | ≥98% | [2][3] |

| Storage Conditions | 2-8 °C, protect from light | [3] |

Synthesis and Mechanism

The synthesis of this compound is a multi-step process. A common and effective method involves a thermal cyclization reaction, a variant of the Gould-Jacobs reaction.

Synthetic Protocol

A general and scalable procedure for the synthesis is as follows:

Starting Material: 5-((3-methoxy-4-methoxycarbonylanilino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

Procedure:

-

Suspend 5-((3-methoxy-4-methoxycarbonylanilino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (10 g, 29.8 mmol) in DOWTHERM A (125 ml).[2]

-

Heat the suspension to 180-190 °C over 30 minutes. The starting material dissolves at approximately 100 °C, and carbon dioxide evolution begins at around 180 °C.[2]

-

Maintain the heating for an additional 30 minutes.[2]

-

Allow the reaction mixture to cool. The product will gradually precipitate.[2]

-

Once the temperature reaches 40 °C, add ether and stir the mixture for 30 minutes.[2]

-

Collect the solid product by filtration, wash with ether, and dry under vacuum.[2]

This process typically affords the desired product, 7-methoxy-6-methoxycarbonyl-1,4-dihydroquinolin-4-one, in good yield (approximately 80%).[2]

Reaction Mechanism: The Gould-Jacobs Reaction

The core of the synthesis is the Gould-Jacobs reaction, which is a powerful method for constructing the 4-hydroxyquinoline scaffold. The reaction proceeds through two key stages:

-

Condensation: An aniline derivative reacts with an alkoxymethylenemalonate ester. This step involves a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of the malonate, followed by the elimination of an alcohol.[6]

-

Thermal Cyclization: The resulting anilidomethylenemalonate intermediate undergoes a high-temperature 6-electron electrocyclization to form the quinoline ring system.[6]

The following diagram illustrates the generalized mechanism of the Gould-Jacobs reaction.

Caption: Generalized workflow of the Gould-Jacobs reaction.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals that confirm the presence of all key protons in the molecule.

-

¹H NMR (DMSO-d₆): δ 3.80 (s, 3H), 3.85 (s, 3H), 5.95 (d, 1H), 7.00 (s, 1H), 7.85 (d, 1H), 8.40 (s, 1H), 11.6 (br s, 1H).[2]

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

-

MS-ESI: 234 [M+H]⁺.[2]

Infrared (IR) Spectroscopy

-

N-H stretch: Around 3200-3400 cm⁻¹

-

C=O stretch (ketone and ester): Around 1650-1750 cm⁻¹

-

C-O stretch (ether and ester): Around 1000-1300 cm⁻¹

-

Aromatic C-H stretch: Around 3000-3100 cm⁻¹

Role in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of several multi-kinase inhibitors used in cancer therapy.

Key Intermediate for Lenvatinib Synthesis

This compound is a well-established precursor in the multi-step synthesis of Lenvatinib, a receptor tyrosine kinase (RTK) inhibitor. Lenvatinib targets vascular endothelial growth factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor (FGF) receptors, and other kinases involved in tumor progression and angiogenesis.

The synthesis of Lenvatinib from this compound involves further chemical transformations, including chlorination and amidation steps.

The following diagram outlines the initial step in the conversion of the topic molecule towards Lenvatinib.

Caption: Chlorination of the core molecule in Lenvatinib synthesis.

Potential Biological Activity and Structure-Activity Relationship (SAR)

While this compound is primarily utilized as a synthetic intermediate, the 4-quinolone scaffold itself is a well-known pharmacophore with a broad range of biological activities, including antibacterial, antimalarial, and anticancer effects.

-

Anticancer Potential of Quinolones: Many quinolone derivatives have demonstrated potent anticancer activity by targeting various cellular pathways. These include the inhibition of topoisomerase enzymes, which are crucial for DNA replication, and the modulation of protein kinases like EGFR and VEGFR that are often dysregulated in cancer.

-

Significance of the 7-Methoxy Group: Studies on other 4-quinolone derivatives have highlighted the importance of substitution at the 7-position. For instance, in the context of antimalarial drug discovery, a methoxy group at the 7-position, in combination with a chloro group at the 6-position, has been shown to significantly enhance activity and selectivity against the parasite's cytochrome bc1 complex.[7][8] While this does not directly translate to anticancer activity, it underscores the influential role of the 7-methoxy substituent in modulating the biological properties of the quinolone core.

Currently, there is a lack of publicly available data on the specific biological screening of this compound for its intrinsic anticancer or other therapeutic activities. Its primary value in the pharmaceutical industry lies in its role as a key building block for more complex and potent active pharmaceutical ingredients.

Conclusion

This compound is a molecule of significant interest to the synthetic and medicinal chemistry communities. Its well-defined synthesis, versatile chemical handles, and crucial role as an intermediate in the production of life-saving oncology drugs like Lenvatinib underscore its importance. While the intrinsic biological activity of this specific molecule is not extensively documented, the rich pharmacology of the 4-quinolone scaffold suggests that further investigation into its derivatives could yield novel therapeutic agents. This guide provides a foundational understanding of this key molecule, empowering researchers and drug development professionals in their endeavors to advance the field of medicine.

References

-

Cross, R. M., Flanigan, D. L., Monastyrskyi, A., LaCrue, A. N., Sáenz, F. E., Maignan, J. R., ... & Manetsch, R. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4 (1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of medicinal chemistry, 57(21), 8860–8877. [Link]

-

SAR of Quinolones - Pharmacy 180. (n.d.). Retrieved January 8, 2026, from [Link]

-

Cross, R. M., Flanigan, D. L., Monastyrskyi, A., LaCrue, A. N., Sáenz, F. E., Maignan, J. R., ... & Manetsch, R. (2014). Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium. Journal of medicinal chemistry, 57(21), 8860–8877. [Link]

-

Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | C12H11NO4. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

This compound | Chemsrc. (n.d.). Retrieved January 8, 2026, from [Link]

-

CAS 205448-65-3: Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. (n.d.). Chemspace. Retrieved January 8, 2026, from [Link]

-

This compound. (n.d.). Hangzhou Shuyuan Pharmaceutical Technology Co., Ltd. Retrieved January 8, 2026, from [Link]

-

This compound CAS 205448-65-3. (n.d.). Home Sunshine Pharma. Retrieved January 8, 2026, from [Link]

-

CAS No : 205448-65-3 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved January 8, 2026, from [Link]

-

7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | C11H9NO4. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 8, 2026, from [Link]

-

This compound CAS 205448-65-3. (n.d.). Home Sunshine Pharma. Retrieved January 8, 2026, from [Link]

Sources

- 1. CAS 205448-65-3: Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quin… [cymitquimica.com]

- 2. This compound | 205448-65-3 [chemicalbook.com]

- 3. This compound [cymitquimica.com]

- 4. Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | C12H11NO4 | CID 22646623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS 205448-65-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. rsc.org [rsc.org]

- 7. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate is a synthetic organic compound belonging to the quinolone family.[1] Quinolones are a significant class of heterocyclic compounds known for their broad spectrum of biological activities, including antibacterial and anticancer properties.[1] This particular molecule has garnered significant interest in the pharmaceutical industry as a key intermediate in the synthesis of Lenvatinib, a multi-tyrosine kinase inhibitor used in the treatment of various cancers.[2][3][4][5][6] This guide provides a comprehensive overview of its molecular structure, synthesis, physicochemical properties, and biological significance, offering valuable insights for researchers in medicinal chemistry and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | [7] |

| CAS Number | 205448-65-3 | [1][7][8] |

| Molecular Formula | C₁₂H₁₁NO₄ | [1][7] |

| Molecular Weight | 233.22 g/mol | [7][8] |

| Appearance | Solid, Powder or liquid | [8][9] |

| Purity | ≥98% | [8] |

| Predicted Boiling Point | 421.0 ± 45.0 °C at 760 mmHg | [9][10] |

| Predicted Density | 1.267 ± 0.06 g/cm³ | [9] |

| Predicted Flash Point | 208.4 ± 28.7 °C | [9][10] |

Molecular Structure and Characterization

The molecular structure of this compound is characterized by a bicyclic quinolone core. This core consists of a benzene ring fused to a pyridine ring, with a methoxy group at the 7-position and a methyl carboxylate group at the 6-position.

Caption: 2D structure of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of the compound.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum shows characteristic peaks corresponding to the protons in the molecule. The reported chemical shifts are: δ 3.80 (s, 3H, for one of the methyl groups), 3.85 (s, 3H, for the other methyl group), 5.95 (d, 1H), 7.00 (s, 1H), 7.85 (d, 1H), 8.40 (s, 1H), and 11.6 (br s, 1H, corresponding to the NH proton).[11]

-

Mass Spectrometry (ESI): The electrospray ionization mass spectrum shows a peak at m/z 234 [M+H]⁺, which corresponds to the protonated molecule and confirms the molecular weight of 233.22 g/mol .[11]

Synthesis of this compound

The primary synthetic route to the quinolone core of this molecule is the Gould-Jacobs reaction .[12][13][14][15] This reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.

Gould-Jacobs Reaction: A Step-by-Step Mechanism

The Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinolines.[12][13][15] The reaction proceeds through the following key steps:

-

Condensation: The reaction is initiated by the nucleophilic attack of the amino group of an aniline derivative on diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to form an anilinomethylenemalonate intermediate.[13]

-

Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures (typically above 250 °C).[16] This step involves a 6-electron electrocyclization to form the quinoline ring system.

-

Tautomerization: The resulting 4-oxo-quinoline-3-carboxylate exists in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate.

Caption: Generalized workflow for the Gould-Jacobs synthesis of quinolones.

Experimental Protocol

A representative experimental protocol for the synthesis of this compound is as follows:

Materials:

-

5-((3-methoxy-4-methoxycarbonyloxyanilino)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Dowtherm A (high-boiling solvent)

-

Ether

Procedure:

-

Suspend 5-((3-methoxy-4-methoxycarbonyloxyanilino)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione) (10 g, 29.8 mmol) in Dowtherm A (125 ml).[11]

-

Heat the suspension to 180-190 °C over a period of 30 minutes. The starting material will dissolve at approximately 100 °C, and the evolution of carbon dioxide will commence at around 180 °C.[11]

-

Maintain the heating for an additional 30 minutes and then discontinue.[11]

-

As the reaction mixture cools, the product will gradually precipitate.[11]

-

Once the temperature has decreased to 40 °C, add ether and stir the mixture for 30 minutes.[11]

-

Collect the solid product by filtration, wash it with ether, and dry it under a vacuum to yield 7-methoxy-6-methoxycarbonyl-1,4-dihydroquinolin-4-one.[11]

Expected Yield: Approximately 80% (5.56 g).[11]

Biological Significance and Applications

The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of the anticancer drug Lenvatinib.[2][3][4][5][6] Lenvatinib is a multi-targeted tyrosine kinase inhibitor that has been approved for the treatment of thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.

The Quinolone Scaffold in Drug Discovery

The 4-quinolone core is a well-established pharmacophore in medicinal chemistry.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including:

-

Antibacterial Activity: Quinolones are known to target bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, repair, and recombination in bacteria. By inhibiting these enzymes, quinolones disrupt bacterial cell division and lead to cell death.

-

Anticancer Activity: Numerous quinolone derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of topoisomerases in cancer cells, induction of apoptosis, and anti-proliferative effects.[17][18] While specific anticancer activity data for this compound is not available in the public domain, its structural similarity to other biologically active quinolones suggests potential for further investigation.

Caption: Potential signaling pathways targeted by quinolone-based compounds.

Conclusion

This compound is a molecule of significant interest due to its foundational role in the synthesis of the anticancer drug Lenvatinib. Its synthesis, primarily achieved through the Gould-Jacobs reaction, is well-established. While specific biological activity data for this particular intermediate is limited, its quinolone scaffold suggests a potential for broader pharmacological applications. This technical guide provides a solid foundation for researchers and scientists working with this compound, highlighting its key characteristics and synthetic pathways. Further investigation into its own biological properties could unveil new therapeutic possibilities.

References

-

Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

-

Gould–Jacobs reaction - Wikiwand. (n.d.). Retrieved January 8, 2026, from [Link]

-

Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2021, January 15). Retrieved January 8, 2026, from [Link]

-

Synthesis Methods of Lenvatinib Mesylate API. (2024, August 7). Qingmu Pharmaceutical. Retrieved January 8, 2026, from [Link]

- Synthetic method of lenvatinib. (2021, December 21). Google Patents.

-

Gould-Jacobs Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

-

Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage. Retrieved January 8, 2026, from [Link]

-

7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

- Synthetic method of lenvatinib and novel intermediate. (2020, June 26). Google Patents.

-

Preparation method of lenvatinib and preparation method of lenvatinib intermediate. (n.d.). Patsnap Eureka. Retrieved January 8, 2026, from [Link]

-

CAS 205448-65-3: Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. (n.d.). Chemspace. Retrieved January 8, 2026, from [Link]

-

This compound. (n.d.). Chemsrc. Retrieved January 8, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 8, 2026, from [Link]

-

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2022). RSC Publishing. Retrieved January 8, 2026, from [Link]

-

Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs. (2011). PubMed. Retrieved January 8, 2026, from [Link]

-

This compound CAS 205448-65-3. (n.d.). Home Sunshine Pharma. Retrieved January 8, 2026, from [Link]

Sources

- 1. CAS 205448-65-3: Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quin… [cymitquimica.com]

- 2. qingmupharm.com [qingmupharm.com]

- 3. CN109734661B - Synthetic method of lenvatinib - Google Patents [patents.google.com]

- 4. CN111349045A - Synthetic method of lenvatinib and novel intermediate - Google Patents [patents.google.com]

- 5. medkoo.com [medkoo.com]

- 6. Preparation method of lenvatinib and preparation method of lenvatinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 7. Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | C12H11NO4 | CID 22646623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [cymitquimica.com]

- 9. This compound CAS 205448-65-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. CAS#:205448-65-3 | this compound | Chemsrc [chemsrc.com]

- 11. This compound | 205448-65-3 [chemicalbook.com]

- 12. wikiwand.com [wikiwand.com]

- 13. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. Gould-Jacobs Reaction [drugfuture.com]

- 16. ablelab.eu [ablelab.eu]

- 17. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate: An Essential Pharmaceutical Intermediate

Introduction

Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate is a key intermediate in the synthesis of Lenvatinib, a multi-kinase inhibitor used in the treatment of various cancers. The precise structural elucidation and purity assessment of this intermediate are paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a comprehensive reference for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The 4-quinolone core is a privileged scaffold in medicinal chemistry, and understanding its spectroscopic signatures is crucial for synthetic and analytical chemists. This document moves beyond a simple presentation of data, delving into the rationale behind the observed spectral features and providing standardized protocols for data acquisition.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignments. The following diagram illustrates the structure of this compound with the numbering scheme that will be used throughout this guide.

Caption: Molecular structure and atom numbering scheme for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

¹H NMR Data Summary

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.6 | br s | 1H | N1-H |

| 8.40 | s | 1H | H5 |

| 7.85 | d | 1H | H2 |

| 7.00 | s | 1H | H8 |

| 5.95 | d | 1H | H3 |

| 3.85 | s | 3H | C6-COOCH₃ |

| 3.80 | s | 3H | C7-OCH₃ |

Data acquired in DMSO-d₆. Source: ChemicalBook[1]

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is highly characteristic.

-

Downfield Region (Aromatic and Amide Protons): The most downfield signal at 11.6 ppm is a broad singlet, characteristic of the acidic N-H proton of the 4-quinolone ring system, which is often broadened due to hydrogen bonding and exchange. The aromatic protons H5 and H8 appear as singlets at 8.40 ppm and 7.00 ppm , respectively. Their singlet nature is due to the lack of adjacent protons for coupling. The H5 proton is significantly downfield due to the deshielding effects of the neighboring carbonyl group and the aromatic ring current. The protons on the pyridinone ring, H2 and H3, appear as doublets at 7.85 ppm and 5.95 ppm , respectively, showing coupling to each other.

-

Upfield Region (Alkyl Protons): The two sharp singlets at 3.85 ppm and 3.80 ppm correspond to the three protons of the methyl ester and the methoxy group, respectively. Their integration value of 3H each confirms their assignment.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it solubilizes the compound well and its residual peak does not interfere with the signals of interest.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon framework of the molecule. While specific experimental data is not widely published, a predicted spectrum can be derived from known data of similar 4-quinolone structures.

Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~176 | C4 (C=O) |

| ~165 | C6-C OOCH₃ |

| ~155 | C7 |

| ~145 | C8a |

| ~140 | C2 |

| ~138 | C4a |

| ~125 | C6 |

| ~115 | C5 |

| ~110 | C3 |

| ~100 | C8 |

| ~56 | C7-OC H₃ |

| ~52 | C6-COOC H₃ |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl and Aromatic Carbons: The two carbonyl carbons are expected to be the most downfield signals, with the C4 ketone at approximately 176 ppm and the ester carbonyl at around 165 ppm . The aromatic and vinyl carbons of the quinolone ring system are predicted to appear in the 100-155 ppm range. The carbon attached to the methoxy group (C7) will be significantly downfield due to the electron-donating effect of the oxygen.

-

Alkyl Carbons: The methyl carbons of the methoxy and methyl ester groups are expected to be the most upfield signals, appearing around 56 ppm and 52 ppm , respectively.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer, observing at the corresponding ¹³C frequency (e.g., 100 MHz).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Temperature: 298 K.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300-3100 | Medium | N-H stretch |

| ~3000-2850 | Medium | C-H stretch (aromatic and alkyl) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1650 | Strong | C=O stretch (4-quinolone ketone) |

| ~1620, 1580, 1480 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester and ether) |

Interpretation of the IR Spectrum

The IR spectrum will be dominated by several strong absorption bands. A broad peak is expected in the 3300-3100 cm⁻¹ region, corresponding to the N-H stretching vibration. The most prominent peaks will be the two carbonyl stretches: a sharp, strong peak around 1720 cm⁻¹ for the ester carbonyl and another strong peak around 1650 cm⁻¹ for the ketone carbonyl of the 4-quinolone ring[2]. The presence of multiple peaks in the 1620-1480 cm⁻¹ region is indicative of the aromatic C=C bond stretching vibrations. A strong absorption band around 1250 cm⁻¹ is expected for the C-O stretching of both the ester and the methoxy ether group.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Processing: A background spectrum of the empty sample holder (or clean ATR crystal) should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectrometry Data Summary

| m/z | Ion |

| 234 | [M+H]⁺ |

Data acquired using Electrospray Ionization (ESI). Source: ChemicalBook[1]

Interpretation of the Mass Spectrum and Proposed Fragmentation

The electrospray ionization (ESI) mass spectrum shows a prominent peak at m/z 234 , which corresponds to the protonated molecule [M+H]⁺, confirming the molecular weight of 233 g/mol for the neutral molecule (C₁₂H₁₁NO₄)[3].

Under collision-induced dissociation (CID) conditions (in MS/MS experiments), the protonated molecule is expected to fragment in a predictable manner based on the known fragmentation of 4-quinolones[4][5]. The primary fragmentation pathways likely involve the loss of small neutral molecules from the ester and methoxy groups.

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

-

Loss of Methanol (CH₃OH): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of methanol, which would result in a fragment ion at m/z 202 .

-

Loss of a Methoxy Radical (•OCH₃): Loss of the methoxy radical from the ester would lead to an acylium ion at m/z 203 .

-

Decarbonylation: Subsequent loss of carbon monoxide (CO) from the fragment at m/z 202 would produce an ion at m/z 174 .

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

-

Acquisition Parameters (Full Scan):

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

-

Acquisition Parameters (MS/MS):

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 234.

-

Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

-

Collision Gas: Argon or nitrogen.

-

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provides a robust and comprehensive spectroscopic profile for this compound. The characteristic signals in each spectrum, from the distinct proton environments in the NMR to the specific carbonyl stretches in the IR and the predictable fragmentation in the MS, allow for unambiguous identification and quality assessment of this important pharmaceutical intermediate. This guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and quality control of Lenvatinib and related compounds.

References

-

The Infra-Red Spectra of 2- and 4-Quinolones. Australian Journal of Chemistry. ([Link])

-

Lenvatinib Impurities. SynZeal. ([Link])

-

Synthesis Methods of Lenvatinib Mesylate API. Qingmu Pharmaceutical. ([Link])

- CN111349045A - Synthetic method of lenvatinib and novel intermediate.

-

Wang, Y., Yu, K., & Wang, S. (2006). Vibrational spectra study on quinolones antibiotics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 159-163. ([Link])

- CN109734661B - Synthetic method of lenvatinib.

-

New polymorphic forms of Lenvatinib mesylate and process for their preparation. ResearchGate. ([Link])

-

Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry. ([Link])

-

Synthesis and spectral characterization of fluoroquinolone-ofloxacin. International Journal of Chemistry Studies. ([Link])

-

Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. PubChem. ([Link])

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. ([Link])

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. ([Link])

-

Decay mechanisms of protonated 4-quinolone antibiotics after electrospray ionization and ion activation. PubMed. ([Link])

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. ([Link])

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. ([Link])

-

Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. PubMed. ([Link])

Sources

- 1. This compound | 205448-65-3 [chemicalbook.com]

- 2. Vibrational spectra study on quinolones antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate is a quinoline derivative of significant interest in medicinal chemistry and drug discovery.[1] Its structural framework, featuring a bicyclic system of a benzene ring fused to a pyridine ring with methoxy and carboxylate ester functionalities, makes it a versatile scaffold for the development of novel therapeutic agents.[1] As with many quinoline derivatives, this compound is being investigated for a range of potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] A thorough understanding of its physical properties, such as melting point and solubility, is a critical prerequisite for its synthesis, purification, formulation, and biological evaluation. This guide provides a comprehensive overview of the known physical characteristics of this compound and presents detailed, field-proven methodologies for their experimental determination.

Physicochemical Characteristics

While specific experimentally determined data for the melting point and solubility of this compound are not extensively reported in publicly available literature, some of its key physicochemical properties have been computed or are available from commercial suppliers. These provide a foundational understanding of the molecule's nature.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₄ | PubChem[2] |

| Molecular Weight | 233.22 g/mol | PubChem[2] |

| Appearance | Solid, Powder | CymitQuimica[3], Home Sunshine Pharma[2] |

| Purity | Typically ≥98% | CymitQuimica[3] |

| Predicted Boiling Point | 421.0 ± 45.0 °C | Home Sunshine Pharma[2] |

| Predicted Density | 1.267 ± 0.06 g/cm³ | Home Sunshine Pharma[2] |

Experimental Determination of Physical Properties

The following sections provide detailed protocols for the experimental determination of the melting point and solubility of this compound. These methodologies are based on standard laboratory practices and pharmacopeial guidelines to ensure data integrity and reproducibility.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

The melting point is determined by heating a small, powdered sample of the compound and observing the temperature at which it transitions from a solid to a liquid. The process is typically carried out in a capillary tube placed in a calibrated heating apparatus.

This protocol is adapted from standard procedures for melting point determination.[4]

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry, as residual solvent can act as an impurity.

-

Place a small amount of the compound onto a clean, dry watch glass.

-

Grind the solid into a fine powder using a spatula.

-

Obtain a capillary melting point tube, sealed at one end.

-

Press the open end of the capillary tube into the powdered sample to collect a small amount of material.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[4]

-

-

Measurement:

-

Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

If the approximate melting point is unknown, a preliminary rapid heating can be performed to determine a rough estimate.

-

For an accurate measurement, begin heating at a rate that allows the temperature to rise steadily.

-

When the temperature is approximately 15-20°C below the expected melting point, reduce the heating rate to about 1-2°C per minute.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid particle melts (the clear point).

-

The melting point is reported as a range between these two temperatures.

-

-

Trustworthiness and Self-Validation:

-

The calibration of the melting point apparatus should be regularly verified using certified reference standards with known melting points.[4]

-

Perform the determination in triplicate to ensure reproducibility. The results should be consistent within a narrow range.

-

A broad melting range may indicate the presence of impurities, necessitating further purification of the compound.

-

Caption: A stepwise workflow for the experimental determination of a compound's melting point.

Solubility Determination

Solubility is a crucial parameter in drug development, influencing bioavailability, formulation, and purification strategies. It is defined as the equilibrium concentration of a solute in a particular solvent at a given temperature and pressure.

The solubility of a compound can be determined by various methods. A common approach is the shake-flask method, which involves equilibrating an excess of the solid compound with a known volume of solvent and then measuring the concentration of the dissolved solute in the supernatant.

This protocol is based on established methods for determining the solubility of organic compounds.

-

Preparation:

-

Select a range of pharmaceutically relevant solvents for testing (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), and dichloromethane).

-

Prepare a series of vials, each containing a precisely measured volume of a specific solvent.

-

Add an excess amount of finely powdered this compound to each vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) to maintain a consistent temperature.

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., High-Performance Liquid Chromatography (HPLC) with UV detection).

-

Quantify the concentration of this compound in the diluted sample against a standard calibration curve.

-

-

Calculation and Reporting:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Caption: A procedural diagram for determining the solubility of a compound using the shake-flask method.

Conclusion

While the definitive experimental physical properties of this compound are not yet widely documented, this guide provides the necessary framework for researchers to obtain this critical data. The presented protocols for melting point and solubility determination are robust, reliable, and grounded in established scientific principles. By adhering to these methodologies, scientists and drug development professionals can ensure the generation of high-quality, reproducible data, which is essential for advancing the research and development of this promising quinoline derivative.

References

-

Home Sunshine Pharma. (n.d.). This compound CAS 205448-65-3. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Retrieved from [Link]

-

ChemSrc. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]

-

Technobis Crystallization Systems. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

-

Quora. (2017, June 24). How can you determine the solubility of organic compounds?. Retrieved from [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

UCLA. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Retrieved from [Link]

Sources

The Diverse Biological Landscape of Quinolone Derivatives: A Technical Guide for Drug Discovery

The quinolone scaffold, a bicyclic heterocyclic system, has proven to be a remarkably versatile pharmacophore in medicinal chemistry.[1][2][3] Initially recognized for its potent antibacterial properties, the ongoing exploration of quinolone derivatives has unveiled a broad spectrum of biological activities, positioning this structural motif at the forefront of drug discovery efforts targeting a range of diseases.[4] This technical guide provides an in-depth exploration of the multifaceted biological activities of quinolone derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. Tailored for researchers, scientists, and drug development professionals, this document aims to serve as a comprehensive resource to navigate the complexities and unlock the full therapeutic potential of this important class of compounds.

Section 1: Antibacterial Activity - The Cornerstone of Quinolone Research

The journey of quinolones as therapeutic agents began with the discovery of nalidixic acid, a first-generation quinolone primarily effective against Gram-negative bacteria.[5][6] Subsequent generations, particularly the fluoroquinolones, have significantly expanded this activity to include Gram-positive organisms, atypical pathogens, and even mycobacteria.[5]

Mechanism of Action: Dual Targeting of Bacterial Topoisomerases

Quinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[7][8] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By forming a ternary complex with the enzyme and DNA, quinolones stabilize the transient double-strand breaks generated by the topoisomerases, leading to an accumulation of these breaks and ultimately, cell death.[9][10] In many Gram-negative bacteria, DNA gyrase is the primary target, while in numerous Gram-positive bacteria, topoisomerase IV is the more sensitive enzyme.[8]

Caption: Quinolone derivatives inhibit bacterial DNA gyrase and topoisomerase IV.

Structure-Activity Relationship (SAR) Insights

The antibacterial potency and spectrum of quinolone derivatives are intricately linked to their chemical structure. Key modifications at various positions of the quinolone ring have been extensively studied:

-

N-1 Position: Substitution with a cyclopropyl group, as seen in ciprofloxacin, generally enhances antibacterial activity.

-

C-3 Position: The carboxylic acid group is essential for binding to the DNA-enzyme complex and for antibacterial activity.

-

C-6 Position: The introduction of a fluorine atom, a hallmark of fluoroquinolones, significantly broadens the spectrum of activity.

-

C-7 Position: The nature of the substituent at this position, often a piperazine ring, influences antibacterial potency, spectrum, and pharmacokinetic properties.

-

C-8 Position: Modifications at this position can impact activity against anaerobic bacteria.

Quantitative Assessment of Antibacterial Potency

The minimum inhibitory concentration (MIC) is the gold standard for quantifying the in vitro antibacterial activity of a compound. It represents the lowest concentration of the drug that inhibits the visible growth of a microorganism.

| Quinolone Derivative | Escherichia coli (MIC in µg/mL) | Staphylococcus aureus (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) |

| Ciprofloxacin | 0.013 - 1 | 0.125 - 8 | 0.15 - >32 |

| Levofloxacin | ≤ 0.06 - 2 | 0.06 - >8.0 | 0.5 - >512 |

| Moxifloxacin | 4 - 8 | 0.064 - 0.5 | 1 - >32 |

| Nalidixic Acid | 0.50 - 64 | 0.25 | 700 |

| Note: MIC values can vary depending on the specific strain and testing methodology.[11] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized broth microdilution method for determining the MIC of quinolone derivatives.

1. Preparation of Quinolone Solutions: a. Prepare a stock solution of the quinolone derivative in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[4][12]

2. Inoculum Preparation: a. From a fresh culture (18-24 hours) on a non-selective agar plate, select several colonies and suspend them in a sterile saline or broth. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] c. Dilute the standardized inoculum to the final required concentration (approximately 5 x 10⁵ CFU/mL) in the broth medium.[12]

3. Inoculation and Incubation: a. Inoculate each well of the microtiter plate containing the serially diluted quinolone derivative with the prepared bacterial inoculum. b. Include a growth control well (inoculum without the drug) and a sterility control well (broth only).[4] c. Incubate the plate at 35-37°C for 16-20 hours.[11]

4. MIC Determination: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the quinolone derivative at which there is no visible growth.[4][13]

Section 2: Anticancer Activity - A Paradigm Shift in Quinolone Applications

Beyond their antibacterial prowess, certain quinolone derivatives have emerged as potent anticancer agents.[1][14][15] This has opened new avenues for drug repositioning and the development of novel oncology therapeutics.[1]

Mechanism of Action: Targeting Human Topoisomerase II and Beyond

A primary mechanism of the anticancer activity of some quinolone derivatives is the inhibition of human topoisomerase II, an enzyme crucial for resolving DNA topological problems during cell division.[16] Similar to their antibacterial counterparts, these quinolones can act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and inducing DNA damage, which can trigger apoptosis in rapidly proliferating cancer cells.[16] However, the anticancer effects of quinolones are not limited to topoisomerase inhibition. Other reported mechanisms include the inhibition of protein kinases, disruption of microtubule dynamics, and the induction of cell cycle arrest.[1][3][15]

Caption: Quinolone derivatives exhibit anticancer activity through multiple mechanisms.

Quantitative Assessment of Anticancer Potency

The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the in vitro anticancer activity of a compound. It represents the concentration of the drug required to inhibit the growth of a cancer cell population by 50%.

| Quinolone Derivative | Cell Line | IC₅₀ (µM) |

| Ciprofloxacin-Fatty Acid Conjugate (24) | PC3 (Prostate) | 11.7 |

| Ciprofloxacin-Fatty Acid Conjugate (26) | PC3 (Prostate) | 7.7 |

| Norfloxacin Derivative (73) | MCF7 (Breast) | 2.27 |

| Norfloxacin Derivative (74) | DU145 (Prostate) | 1.56 |

| Levofloxacin-Hydroxamic Acid Hybrid (125) | MCF-7 (Breast) | 0.3 |

| Cinnamic Acid-2-Quinolone Hybrid (5a) | HCT-116 (Colon) | 1.89 |

| Ciprofloxacin Chalcone Hybrid | HepG2 (Liver) | 5.6 (after 48h) |

| Note: IC₅₀ values are highly dependent on the specific derivative, cell line, and assay conditions.[1][16][17] |

Experimental Protocol: MTT Assay for IC₅₀ Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and determine the IC₅₀ of potential anticancer compounds.

1. Cell Seeding: a. Culture the desired cancer cell line to logarithmic growth phase. b. Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[18]

2. Compound Treatment: a. Prepare serial dilutions of the quinolone derivative in the appropriate cell culture medium. b. Replace the medium in the cell plate with the medium containing the different concentrations of the compound. Include untreated control wells.[18] c. Incubate the plate for a specified period (e.g., 48 or 72 hours).[18]

3. MTT Addition and Incubation: a. Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL.[19] b. Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[18][19]

4. Formazan Solubilization and Absorbance Reading: a. Carefully remove the MTT-containing medium. b. Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[18] c. Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

5. IC₅₀ Calculation: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[18]

Section 3: Antiviral and Antifungal Activities - Expanding the Therapeutic Horizon

The biological activity of quinolone derivatives extends beyond bacteria and cancer cells to include viruses and fungi, highlighting their potential as broad-spectrum anti-infective agents.[5][20]

Antiviral Activity

Certain quinolone derivatives have demonstrated activity against a range of viruses, including HIV, influenza virus, and coronaviruses.[5][21][22] The mechanisms of antiviral action appear to be virus-specific. For HIV, some derivatives have been shown to inhibit Tat-mediated transcription.[5][23] For influenza virus, inhibition of viral polymerase activity has been reported for certain isoquinolone derivatives.[22][24]

The antiviral efficacy is typically quantified by the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits viral replication by 50%.

| Quinolone Derivative | Virus | Cell Line | EC₅₀ (µM) |

| Enoxacin | SARS-CoV-2 | Vero | 126.4 |

| Isoquinolone Derivative (1) | Influenza A (PR8) | MDCK | 0.2 - 0.6 |

| Isoquinolone Derivative (21) | Influenza A (PR8) | MDCK | 9.9 - 18.5 |

| Note: Antiviral activity is highly dependent on the specific derivative, virus, and cell line used.[21][22][24] |

A standard method to assess antiviral activity is the plaque reduction assay, which measures the ability of a compound to reduce the number of viral plaques in a cell monolayer.[25][26]

Antifungal Activity

While generally less potent than their antibacterial effects, some quinolones have shown intrinsic antifungal activity, and importantly, synergistic effects when combined with established antifungal drugs like echinocandins and azoles.[27][28][29] The proposed mechanism of action involves the inhibition of fungal topoisomerase II.[27]

The antifungal activity is assessed by determining the MIC using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[30][31][32]

| Quinolone Derivative Combination | Fungal Species | Effect |

| Fluoroquinolones + Echinocandins | Aspergillus fumigatus | Synergistic |

| Trovafloxacin + Fluconazole | Candida albicans | Synergistic in vivo |

| Note: The antifungal activity of quinolones is often more pronounced in combination therapies.[28][29] |

Section 4: Future Perspectives and Conclusion

The diverse biological activities of quinolone derivatives underscore their significance as a privileged scaffold in drug discovery. While their role as antibacterial agents is well-established, their potential as anticancer, antiviral, and antifungal agents continues to be an exciting area of research. Future efforts will likely focus on the design of novel derivatives with enhanced potency and selectivity for their respective targets, as well as the exploration of hybrid molecules that combine the quinolone core with other pharmacophores to achieve multi-target effects. A deeper understanding of their mechanisms of action and the continued development of robust and standardized experimental protocols will be paramount to translating the therapeutic promise of these versatile compounds into clinical realities.

References

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. Available at: [Link]

-

Antiviral Properties of Quinolone-Based Drugs. PubMed. Available at: [Link]

-

Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]

-

Broth Microdilution. MI - Microbiology. Available at: [Link]

-

Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]

-

MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

-

Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available at: [Link]

-

Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. ASM Journals. Available at: [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

-

Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. NIH. Available at: [Link]

-

Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

-

Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

-

Quality control and reference guidelines for CLSI broth microdilution method (M38-A document) for susceptibility testing of anidulafungin against molds. PubMed. Available at: [Link]

-

Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. PMC - NIH. Available at: [Link]

-

Quinolone antibiotics. PMC - PubMed Central. Available at: [Link]

-

Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action?. NIH. Available at: [Link]

-

Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. Bio-protocol. Available at: [Link]

-

ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. Available at: [Link]

-

Effectiveness of quinolone antibiotics in modulating the effects of antifungal drugs. PubMed. Available at: [Link]

-

Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. ResearchGate. Available at: [Link]

-

Fluoroquinolone Antibiotics Exhibit Low Antiviral Activity against SARS-CoV-2 and MERS-CoV. PubMed. Available at: [Link]

-

Bactericidal Activities of BMS-284756, a Novel Des-F(6)-Quinolone, against Staphylococcus aureus Strains with Topoisomerase Mutations. PMC - NIH. Available at: [Link]

-

Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. MDPI. Available at: [Link]

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH. Available at: [Link]

-

MIC comparison of quinolones. The potency of each drug presented in the... ResearchGate. Available at: [Link]

-

A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. NIH. Available at: [Link]

-

Mechanism of action of quinolone antibiotics. YouTube. Available at: [Link]

-

Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. ResearchGate. Available at: [Link]

-

Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. PMC - NIH. Available at: [Link]

-

Fluoroquinolone derivatives have a synergistic effect on the antifungal activity of echinocandins in Aspergillus fumigatus. ResearchGate. Available at: [Link]

-

Mechanism of Quinolone Action and Resistance. R Discovery. Available at: [Link]

-

Mechanism of action of and resistance to quinolones. PMC - NIH. Available at: [Link]

-

Quinolone derivatives and their antifungal activities: An overview. PubMed. Available at: [Link]

-

Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. PMC. Available at: [Link]

-

Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. Available at: [Link]

-

Antiviral Properties of Quinolone-based Drugs. ResearchGate. Available at: [Link]

-

Antiviral Properties of Quinolone-based Drugs. ResearchGate. Available at: [Link]

-

Quinolone antibiotic. Wikipedia. Available at: [Link]

-

(PDF) Fluoroquinolone derivatives have a synergistic effect on the antifungal activity of echinocandins in Aspergillus fumigatus. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Broth Microdilution | MI [microbiology.mlsascp.com]

- 5. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Quinolone derivatives and their antifungal activities: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fluoroquinolone Antibiotics Exhibit Low Antiviral Activity against SARS-CoV-2 and MERS-CoV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 27. Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Effectiveness of quinolone antibiotics in modulating the effects of antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. journals.asm.org [journals.asm.org]

- 31. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. journals.asm.org [journals.asm.org]